Trimethylstearylammonium chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C21H46ClN |

|---|---|

Molecular Weight |

348.0 g/mol |

IUPAC Name |

18,18-dimethylnonadecylazanium;chloride |

InChI |

InChI=1S/C21H45N.ClH/c1-21(2,3)19-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-20-22;/h4-20,22H2,1-3H3;1H |

InChI Key |

VHLVYPQCBYDNKM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)CCCCCCCCCCCCCCCCC[NH3+].[Cl-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical and Physical Properties of Trimethylstearylammonium Chloride

Abstract

Trimethylstearylammonium chloride (TMSAC), a quaternary ammonium compound, is a cationic surfactant of significant industrial and scientific interest. This technical guide provides a comprehensive overview of its fundamental chemical and physical properties, intended for researchers, scientists, and professionals in drug development. The document delves into the molecular structure, physicochemical characteristics, and surfactant behavior of TMSAC, offering both established data and insights into the experimental methodologies for its characterization. The guide is structured to provide a foundational understanding of TMSAC, critical for its application in various fields, including cosmetics, pharmaceuticals, and material science.

Introduction: Unveiling this compound

This compound, also known by its INCI name Steartrimonium Chloride, is a versatile quaternary ammonium salt. Its structure is characterized by a long, hydrophobic 18-carbon alkyl chain (stearyl group) and a positively charged hydrophilic headgroup, consisting of a nitrogen atom bonded to three methyl groups, with a chloride counter-ion.[1] This amphiphilic nature is the cornerstone of its functionality, driving its self-assembly in solution and its affinity for surfaces, making it an effective conditioning agent, emulsifier, and antistatic agent.[2][3] Its applications are extensive, ranging from hair conditioners and skin creams to its use as a stabilizer in pharmaceutical formulations and an emulsifier in industrial processes.[1][2] Understanding its core properties is paramount for optimizing its performance in these diverse applications.

Molecular and Physicochemical Profile

A thorough understanding of the molecular and physical characteristics of this compound is essential for its effective application and for predicting its behavior in various formulations.

Chemical Structure and Identification

The molecular structure of this compound dictates its chemical behavior and physical properties.

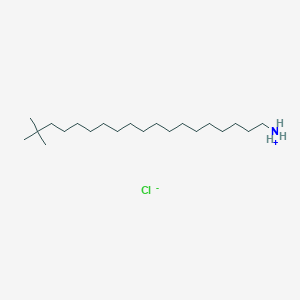

Caption: Molecular structure of this compound.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| Chemical Name | N,N,N-Trimethyloctadecan-1-aminium chloride |

| Common Names | This compound, Steartrimonium chloride |

| CAS Number | 112-03-8[2][4] |

| Molecular Formula | C₂₁H₄₆NCl[2] |

| Molecular Weight | 348.05 g/mol [2] |

| InChIKey | VBIIFPGSPJYLRR-UHFFFAOYSA-M[4] |

Physical Properties

The physical properties of this compound are critical for its handling, storage, and formulation.

Table 2: Physical Properties of this compound

| Property | Value |

| Appearance | White crystalline powder[2] |

| Melting Point | Approximately 80°C[4] |

| Boiling Point | 249°C at 101,325 Pa[4][5] |

| Density | 0.91 g/cm³ at 20°C[4][5] |

| Solubility in Water | 1.759 mg/L at 25°C[4] |

| LogP | 3.61 at 25°C |

It is important to note the discrepancy in reported water solubility, with some sources indicating general solubility while others provide a specific low value. This is characteristic of surfactants, which exhibit complex solubility behavior due to micelle formation. Below the Critical Micelle Concentration (CMC), the solubility of the individual molecules (monomers) is low. Above the CMC, the formation of micelles significantly increases the overall dispersion of the surfactant in the aqueous phase.

Stability and Reactivity

This compound is generally stable under standard storage conditions.[4] However, it is incompatible with strong oxidizing agents.[4] Elevated temperatures can lead to decomposition. For safe handling, it is recommended to store the compound in a cool, dry place in a tightly sealed container.

Surfactant Behavior: The Critical Micelle Concentration (CMC)

The defining characteristic of this compound as a surfactant is its ability to form micelles in solution. The Critical Micelle Concentration (CMC) is the concentration at which these self-assembled structures begin to form.[5] This is a pivotal parameter as many of the compound's properties, such as surface tension and conductivity, exhibit a sharp change at the CMC.

The CMC of stearyltrimethylammonium chloride in aqueous solution at 25°C is approximately 0.14 mM.[5]

Caption: Micelle formation above the Critical Micelle Concentration (CMC).

Experimental Protocols for Characterization

The accurate determination of the physicochemical properties of this compound relies on standardized experimental protocols.

Determination of Melting Point

The melting point can be determined using a standard capillary melting point apparatus. A small, dry sample of the crystalline powder is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded.

Determination of Solubility

A common method to determine the solubility of a surfactant like this compound is the isothermal equilibrium method.

Protocol:

-

Preparation: Add an excess amount of this compound to a known volume of the solvent (e.g., deionized water) in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (24-48 hours) to ensure equilibrium is reached.

-

Separation: Allow the undissolved solid to settle, and then carefully filter the saturated solution to remove any solid particles.

-

Quantification: Analyze a known volume of the clear filtrate to determine the concentration of the dissolved this compound. This can be done gravimetrically (by evaporating the solvent and weighing the residue) or by a suitable analytical technique such as titration or chromatography.

Determination of Critical Micelle Concentration (CMC)

Several methods can be employed to determine the CMC, each relying on the change in a specific physical property of the solution at the point of micelle formation.

Principle: The surface tension of a surfactant solution decreases as the concentration increases. Once micelles begin to form, the surface becomes saturated with monomers, and the surface tension remains relatively constant with further increases in concentration. The CMC is the concentration at the inflection point of the surface tension versus log of concentration plot.

Protocol:

-

Prepare a series of aqueous solutions of this compound with varying concentrations.

-

Measure the surface tension of each solution using a tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method).

-

Plot the surface tension as a function of the logarithm of the surfactant concentration.

-

The CMC is determined from the intersection of the two linear portions of the plot.

Principle: For ionic surfactants like this compound, the conductivity of the solution changes with concentration. Below the CMC, the conductivity increases linearly with concentration. Above the CMC, the rate of increase in conductivity with concentration decreases because the micelles have a lower mobility than the individual ions.

Protocol:

-

Prepare a series of aqueous solutions of this compound of varying concentrations.

-

Measure the electrical conductivity of each solution using a calibrated conductivity meter.

-

Plot the conductivity versus the surfactant concentration.

-

The CMC is identified as the concentration at which there is a distinct break in the slope of the plot.

Sources

An In-depth Technical Guide to Trimethylstearylammonium Chloride: Nomenclature, Properties, and Applications

Prepared by: Gemini, Senior Application Scientist

Introduction

Trimethylstearylammonium chloride, a prominent member of the quaternary ammonium compound (QAC) family, is a cationic surfactant with significant utility across a spectrum of scientific and industrial fields. Characterized by its amphiphilic structure—comprising a long, hydrophobic C18 stearyl alkyl chain and a hydrophilic, positively charged trimethylammonium head group—this molecule exhibits potent surface-active properties.[1] Its versatility makes it an indispensable ingredient in cosmetic and personal care formulations, a valuable tool in pharmaceutical drug delivery systems, and an effective agent in various industrial processes.[2][3] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing its nomenclature, physicochemical properties, mechanisms of action, and key experimental protocols.

Part 1: Nomenclature and Identification

Precise identification of chemical compounds is fundamental for scientific research and regulatory compliance. This compound is known by an extensive list of synonyms and trade names, which can be a source of confusion. The following table consolidates its various identifiers to ensure clarity.[4][5][6]

| Identifier Type | Value | Source |

| CAS Number | 112-03-8 | [7][8][9][10] |

| EINECS/EC No. | 203-929-1 | [6][9] |

| IUPAC Name | trimethyl(octadecyl)azanium;chloride | [5][7] |

| Chemical Formula | C₂₁H₄₆ClN | [6][7][8] |

| Common Synonyms | Steartrimonium Chloride | [7][9][10][11] |

| Stearyl Trimethyl Ammonium Chloride | [5][11][12] | |

| Octadecyltrimethylammonium Chloride (OTAC) | [8][12][13] | |

| N,N,N-Trimethyl-1-octadecanaminium chloride | [5][11] | |

| Trade Names / Codes | STAC | [4][8][12] |

| Arquad 18, Arquad 18-50 | [5] | |

| Quaternium-10 | [5][10][11][14] | |

| Emulsifier 1831 | [3][11] | |

| Cation AB | [5] | |

| TC-8 | [3][4][6] |

Part 2: Physicochemical Properties

The functional efficacy of this compound is a direct consequence of its molecular structure and resulting physical properties. The long stearyl tail imparts hydrophobicity, while the charged quaternary ammonium head provides hydrophilicity, establishing its character as a cationic surfactant.[1] These properties govern its behavior in solution, including its ability to lower surface tension, form micelles, and adsorb onto negatively charged surfaces.

| Property | Value | Notes / Significance |

| Molecular Weight | 348.05 g/mol | [8][12] |

| Appearance | White to light yellow powder, crystal, or waxy solid. | [3][12][13] |

| Melting Point | 95-104 °C | [15] |

| Boiling Point | ~249 °C | [4][15] |

| Solubility | Sparingly soluble in water (~1.7-49 mg/L at 25°C), soluble in ethanol and methanol. | [3][4][6][12][13][15] |

| Critical Micelle Concentration (CMC) | ~49 mg/L (~0.14 mM) in aqueous solution at 25°C. | The concentration at which surfactant monomers self-assemble into micelles. This is a key parameter for detergency and emulsification.[1] |

| HLB Value | 15.7 | The Hydrophile-Lipophile Balance (HLB) value indicates a strong hydrophilic character, making it an effective oil-in-water (O/W) emulsifier.[13] |

| Stability | Stable under normal conditions; resistant to heat, light, and pressure. Incompatible with strong oxidizing agents. | [4][12][16][17] |

Part 3: Mechanism of Action

The primary mechanisms of action for this compound stem from its cationic surfactant nature.

Antimicrobial and Preservative Activity

As a QAC, this compound exhibits broad-spectrum antimicrobial properties.[2][12] The positively charged headgroup electrostatically interacts with negatively charged components of microbial cell membranes, such as phospholipids and teichoic acids.[18] This initial binding is followed by the insertion of the hydrophobic stearyl tail into the lipid bilayer. This process disrupts the membrane's structural integrity and fluidity, leading to the leakage of essential intracellular components like potassium ions and nucleotides, and ultimately resulting in cell lysis and death.[19][20] This mechanism makes it an effective preservative in cosmetic and pharmaceutical formulations, preventing microbial spoilage.[7][21]

Figure 1. Mechanism of antimicrobial action of this compound.

Hair and Skin Conditioning

In personal care products, the cationic nature of this compound is key to its conditioning effect.[22] Hair and skin surfaces carry a slight negative charge due to their protein composition.[7][9] The positively charged surfactant molecules adsorb onto these surfaces, forming a thin, lubricating film. This film reduces static electricity, flattens the hair cuticle, and decreases friction between strands, which makes hair easier to comb, softer, and shinier.[21][22]

Part 4: Applications in Research and Drug Development

The unique properties of this compound make it a valuable excipient and tool for researchers.

-

Drug Formulation and Delivery: It serves as an emulsifier and surfactant in topical and other formulations, helping to improve the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).[2][3] Its positive charge is leveraged in creating cationic nanoparticles and liposomes for targeted drug delivery, enhancing interaction with negatively charged cell membranes.[1]

-

Antimicrobial Research: It is used as a model compound for studying the efficacy and mechanisms of QAC-based disinfectants and for investigating microbial resistance pathways.[2][19]

-

Industrial and Synthetic Applications: Beyond personal care, it is used as a fabric softener, an emulsifier for asphalt and silicone oils, a flocculant in wastewater treatment, and a modifier for organic bentonite.[3][12][16]

Part 5: Experimental Protocols

Accurate quantification and characterization are crucial for formulation development and quality control. Below are outlines of two key experimental workflows.

Protocol 1: Quantification by HPLC-ELSD

High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light Scattering Detector (ELSD) is a robust method for quantifying non-volatile compounds like this compound, which lack a strong UV chromophore.

Objective: To determine the concentration of this compound in a given sample.

Methodology:

-

Standard Preparation: Accurately prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile/water mixture). Perform serial dilutions to create a series of calibration standards (e.g., 10-200 mg/L).[23]

-

Sample Preparation: Disperse the sample matrix (e.g., cosmetic cream) in an appropriate solvent, such as an acetonitrile/water solution. An extraction step, potentially using sodium chloride, may be necessary to separate the analyte from interfering matrix components.[23]

-

Chromatographic Conditions:

-

Column: A specialized surfactant column (e.g., Acclaim™ Surfactant) or a reverse-phase C18 column is typically used.[23][24]

-

Mobile Phase: A gradient elution using acetonitrile and an aqueous buffer (e.g., 100 mmol/L ammonium acetate, pH 5.5) is effective for separation.[23]

-

Flow Rate: Typically 0.5 - 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

-

ELSD Detector Settings:

-

Nebulizer Temperature: Optimize based on the mobile phase composition (e.g., 40-60 °C).

-

Evaporator (Drift Tube) Temperature: Set to ensure complete solvent evaporation without degrading the analyte (e.g., 60-90 °C).

-

Gas Flow (Nebulizing Gas): Adjust to achieve stable signal and optimal sensitivity.

-

-

Analysis: Inject the prepared standards and samples. Construct a calibration curve by plotting the logarithm of the ELSD peak area against the logarithm of the standard concentration. Quantify the analyte in the samples by interpolating their peak areas from this curve.

Figure 2. General workflow for quantification by HPLC-ELSD.

Protocol 2: Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental property of any surfactant.[25] It can be determined by monitoring a physical property of the surfactant solution that changes abruptly at the point of micelle formation. The surface tension method is a classic and reliable approach.

Objective: To determine the CMC of this compound in an aqueous solution.

Methodology:

-

Solution Preparation: Prepare a high-concentration stock solution of this compound in high-purity deionized water. Create a series of dilutions with progressively lower concentrations.

-

Instrumentation: Use a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) to measure the surface tension of the liquid. Ensure the instrument is calibrated and the measurement probe is meticulously cleaned.

-

Measurement:

-

Begin by measuring the surface tension of the pure deionized water.

-

Proceed to measure the surface tension of each prepared dilution, starting from the lowest concentration and moving to the highest.

-

Allow the surface tension reading to stabilize for each measurement. Maintain a constant temperature throughout the experiment.[26]

-

-

Data Analysis:

-

Plot the measured surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).

-

The resulting plot will show two distinct linear regions.[1] Below the CMC, the surface tension decreases sharply as the concentration increases. Above the CMC, the surface becomes saturated with surfactant monomers, and the surface tension remains relatively constant.[25]

-

The CMC is identified as the concentration at the intersection point of the two extrapolated linear portions of the graph.[1]

-

Part 6: Safety and Handling

This compound requires careful handling in a laboratory setting.

-

Hazards: It can cause skin and serious eye irritation or damage.[15][27] It is also very toxic to aquatic life with long-lasting effects.[17]

-

Precautions: Handle in a well-ventilated area.[15] Wear appropriate personal protective equipment (PPE), including safety goggles, impervious gloves, and a lab coat.[27][28] Avoid breathing dust.[17]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from strong oxidizing agents.[4][17]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[17] Avoid release to the environment.[15][27]

Conclusion

This compound is a multifaceted cationic surfactant whose utility is firmly established in both industrial and research settings. A thorough understanding of its extensive nomenclature is critical for navigating the scientific literature and ensuring accurate material specification. Its physicochemical properties, particularly its amphiphilic nature and resulting surface activity, dictate its function as a superior conditioning agent, emulsifier, and antimicrobial preservative. For professionals in drug development and research, leveraging these properties while adhering to precise analytical protocols and safety guidelines is paramount for innovation and the creation of safe, effective products.

References

- Alfa Chemistry. (n.d.). CAS 112-03-8 Steartrimonium Chloride.

- Shandong Kairui Chemistry Co., Ltd. (n.d.). Octadecyl Trimethyl Ammonium Chloride(OTAC).

- LookChem. (n.d.). Octadecyl trimethyl ammonium chloride physical and chemical properites.

- Alfa Chemistry. (n.d.). Octadecyl Trimethyl Ammonium Chloride - Surfactant.

- Santa Cruz Biotechnology, Inc. (n.d.). This compound.

- SpecialChem. (2023). STEARTRIMONIUM CHLORIDE.

- ChemBK. (2023). octadecyltrimethylammonium chloride.

- RunSheng new material Co., Ltd. (n.d.). Octadecyl trimethyl ammonium chloride 1831 CAS NO.112-03-8.

- ChemicalBook. (2025). This compound.

- TCI Chemicals. (n.d.). This compound.

- National Center for Biotechnology Information. (n.d.). Stearyltrimethylammonium chloride. PubChem Compound Database.

- Chem-Impex International, Inc. (n.d.). This compound.

- Jinan Future chemical Co.,Ltd. (n.d.). This compound.

- ECHEMI. (n.d.). Stearyltrimethylammonium chloride SDS, 112-03-8 Safety Data Sheets.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Manufacturer's Guide to Trimethyloctadecylammonium: Properties and Applications.

- BenchChem. (2025). An In-depth Technical Guide to the Critical Micelle Concentration of Stearyltrimethylammonium Chloride (STAC).

- BLD Pharm. (n.d.). 112-03-8|this compound.

- Spectrum Chemical Mfg. Corp. (n.d.). CAS Number 112-03-8 | this compound.

- ChemicalBook. (n.d.). 112-03-8(this compound) Product Description.

- Fisher Scientific. (2025). SAFETY DATA SHEET.

- Consumer Product Ingredients Database. (n.d.). Steartrimonium Chloride.

- Sigma-Aldrich. (2024). SAFETY DATA SHEET.

- Tokyo Chemical Industry Co., Ltd. (n.d.). This compound 112-03-8.

- Nanjing Chemical Material Corp. (n.d.). SAFETY DATA SHEETS.

- COSMILE Europe. (n.d.). STEARTRIMONIUM CHLORIDE – Ingredient.

- EWG Skin Deep. (n.d.). What is STEARTRIMONIUM CHLORIDE.

- SincereSkincare.com. (n.d.). Steartrimonium Chloride.

- ResearchGate. (2025). (PDF) Critical micelle concentrations of cetyltrimethylammonium chloride and their influence on the periodic structure of mesoporous silica.

- PubMed. (2010). Rapid determination of surfactant critical micelle concentration in aqueous solutions using fiber-optic refractive index sensing.

- Alfa Chemistry. (n.d.). Critical Micelle Concentration (CMC) Lookup Table - Surfactant.

- Nanoscience Instruments. (n.d.). Critical Micelle Concentration (CMC).

- MDPI. (n.d.). Analysis and Quantification of Alkyl (C12-22) Trimethyl Ammonium Chloride Content in Cosmetics: Regulatory Compliance Gap Analysis.

- Waters Corporation. (n.d.). UPLC Analysis of Benzalkonium Chloride (BAC) in Consumer Products using ACQUITY UPLC CSH C18.

- Journal of Instrumental Analysis. (2024). Determination of Distearyl Dimethyl Ammonium Chloride in Cosmetics by High Performance Liquid Chromatography-Evaporative Light Scattering Detector.

- PubMed Central (PMC). (n.d.). Antimicrobial and Biofilm Inhibition Activity of Novel Biobased Quaternary Ammonium Salts.

- SIELC Technologies. (n.d.). HPLC Method for Analysis of Tetramethylammonium on Newcrom AH Column.

- Institute of Industrial Organic Chemistry. (2016). A Validated Reverse Phase HPLC Technique for the Determination of TATB Assay.

- ResearchGate. (2025). Biological Synergy and Antimicrobial Mechanism of Hydroxypropyltrimethyl Ammonium Chloride Chitosan with Benzalkonium Chloride.

- Creative Biolabs. (n.d.). Mode of Action & Target for Antibacterial Drug.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. innospk.com [innospk.com]

- 4. This compound | 112-03-8 [chemicalbook.com]

- 5. Stearyltrimethylammonium chloride | C21H46N.Cl | CID 8155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. jnfuturechemical.com [jnfuturechemical.com]

- 7. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]

- 8. scbt.com [scbt.com]

- 9. specialchem.com [specialchem.com]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. keruichemical.com [keruichemical.com]

- 12. krwater.com [krwater.com]

- 13. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 14. productingredients.com [productingredients.com]

- 15. echemi.com [echemi.com]

- 16. Great Price Octadecyl trimethyl ammonium chloride 1831 CAS NO.112-03-8 For Sale - Gzprobig.com [gzprobig.com]

- 17. fishersci.com [fishersci.com]

- 18. researchgate.net [researchgate.net]

- 19. Antimicrobial and Biofilm Inhibition Activity of Novel Biobased Quaternary Ammonium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Mode of Action & Target for Antibacterial Drug - Creative Biolabs [creative-biolabs.com]

- 21. cosmileeurope.eu [cosmileeurope.eu]

- 22. sincereskincare.com [sincereskincare.com]

- 23. Determination of Distearyl Dimethyl Ammonium Chloride in Cosmetics by High Performance Liquid Chromatography-Evaporative Light Scattering Detector [fxcsxb.com]

- 24. waters.com [waters.com]

- 25. nanoscience.com [nanoscience.com]

- 26. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 27. njchm.com [njchm.com]

- 28. sigmaaldrich.com [sigmaaldrich.com]

Introduction: Beyond the Surface of a Quaternary Ammonium Salt

An In-depth Technical Guide to Trimethylstearylammonium Chloride (CAS 112-03-8)

This compound, systematically known as N,N,N-trimethyloctadecan-1-aminium chloride and commonly referred to as Steartrimonium Chloride (STAC), is a quaternary ammonium compound with the CAS number 112-03-8.[1][2] At its core, STAC is a cationic surfactant, a molecular architecture defined by a positively charged hydrophilic headgroup and a long, lipophilic hydrocarbon tail (an 18-carbon stearyl chain).[3][4] This amphiphilic nature is the foundation of its diverse functionalities, enabling it to adsorb at interfaces, disrupt cell membranes, and self-assemble into micelles.[5]

While widely recognized for its extensive use in the cosmetics and personal care industry as a conditioning and antistatic agent, the utility of STAC extends into material science, biopharmaceutical processing, and holds significant potential in the realm of advanced drug delivery.[6][7] This guide moves beyond a simple catalog of properties to provide an in-depth technical exploration of STAC, focusing on the causal mechanisms behind its functions, field-proven experimental protocols for its synthesis and analysis, and a forward-looking perspective on its applications in pharmaceutical sciences.

Physicochemical Characteristics

A thorough understanding of the physicochemical properties of STAC is paramount for its effective application in any formulation. These parameters dictate its solubility, stability, and behavior in solution.[8]

| Property | Value | Reference(s) |

| CAS Number | 112-03-8 | [1] |

| Molecular Formula | C₂₁H₄₆ClN | [1] |

| Molecular Weight | 348.05 g/mol | [1] |

| IUPAC Name | N,N,N-trimethyloctadecan-1-aminium chloride | [1] |

| Synonyms | Steartrimonium Chloride, STAC, Octadecyltrimethylammonium chloride | [9] |

| Appearance | White to off-white powder or crystals. | [8] |

| Boiling Point | >200 °C (decomposes) | [8] |

| Density | ~0.91 - 1.0 g/cm³ at 20 °C | [8] |

| Water Solubility | Sparingly soluble in cold water, more soluble in hot water. | [8] |

| Organic Solvent Solubility | Soluble in ethanol and other alcohols. | [8] |

| Critical Micelle Concentration (CMC) | 49 mg/L (~0.14 mM) in water at 25 °C | [5] |

| LogP (Octanol-Water Partition Coeff.) | 3.61 | [8] |

| Stability | Stable under normal conditions; incompatible with strong oxidizing agents. | [8] |

The Critical Micelle Concentration (CMC) is a pivotal parameter for any surfactant.[5] It represents the concentration at which individual surfactant monomers begin to spontaneously self-assemble into micelles.[5] Above the CMC, properties such as surface tension remain relatively constant.[8] The relatively low CMC of STAC indicates its efficiency as a surface-active agent.[5] For ionic surfactants like STAC, the CMC typically exhibits a U-shaped dependence on temperature, decreasing to a minimum before increasing as the temperature rises further.[5]

Synthesis and Manufacturing

The primary industrial synthesis of STAC is achieved through the Menshutkin reaction , a classic SN2 nucleophilic substitution.[10] This process involves the quaternization of a tertiary amine, N,N-dimethyloctadecylamine, with an alkylating agent, typically methyl chloride.[10][11]

Workflow for STAC Synthesis

Caption: Antimicrobial mechanism of this compound.

-

Adsorption : The cationic headgroup of STAC adsorbs onto the negatively charged components of the bacterial cell wall and cytoplasmic membrane (e.g., teichoic acids, phospholipids). [12]2. Membrane Penetration : The long, hydrophobic stearyl tail penetrates and integrates into the lipid bilayer of the cell membrane. [12]3. Disruption : This integration disrupts the highly ordered structure of the membrane, compromising its integrity and leading to the formation of pores. [12]4. Leakage and Lysis : Essential low-molecular-weight components (e.g., ions, metabolites) leak out of the cell, leading to a collapse of vital electrochemical gradients and ultimately, cell lysis and death. [12]

Applications in Research and Drug Development

While STAC is a mature ingredient in cosmetics, its properties make it a subject of interest for pharmaceutical and material scientists.

Advanced Drug Delivery Systems

Cationic lipids are a cornerstone of non-viral gene and drug delivery systems, particularly for nucleic acids like mRNA and siRNA. [6][8]While STAC itself is not as commonly cited in cutting-edge literature as novel ionizable lipids, its fundamental structure as a permanently charged cationic lipid with a C18 tail provides a valuable model for understanding the principles of these delivery systems. [5][8]Its potential roles include:

-

Component of Cationic Liposomes and Solid Lipid Nanoparticles (SLNs) : Cationic lipids are essential for formulating lipid nanoparticles (LNPs) designed to carry negatively charged cargo. [8]The positive charge of STAC can facilitate the encapsulation of nucleic acids through electrostatic interactions and promote the fusion of the nanoparticle with negatively charged cell membranes, enhancing cellular uptake. [6]For example, the related primary amine, stearylamine, is used to formulate cationic liposomes that specifically target and kill cancer cells by binding to negatively charged phosphatidylserine on their surface. [7]Similarly, other quaternary ammonium compounds like DOTMA and DOTAP are foundational lipids in LNP formulations for vaccine delivery. [6][10]

-

Nanoemulsion Formulation : As an effective emulsifier, STAC can be used to formulate oil-in-water nanoemulsions. [13][14]These systems can encapsulate hydrophobic drugs, improving their solubility and potentially their oral bioavailability. [14]The positive surface charge imparted by STAC (zeta potential) can also enhance the stability of the nanoemulsion by preventing droplet coalescence through electrostatic repulsion. [13] Causality and Challenges : The permanent positive charge of STAC is a double-edged sword. While beneficial for cargo loading and cell interaction, it can also lead to cytotoxicity and rapid clearance from circulation by the reticuloendothelial system. [5]This has driven the field of drug delivery towards ionizable lipids, which are neutral at physiological pH but become protonated (cationic) in the acidic environment of the endosome, facilitating cargo release inside the cell while minimizing systemic toxicity. [5][6]Understanding the behavior of permanently charged lipids like STAC provides a crucial baseline for appreciating the design and function of these more advanced systems.

Experimental Protocol: Preparation of Cationic Solid Lipid Nanoparticles (SLNs)

This protocol provides a general methodology for producing SLNs using a hot homogenization technique, where STAC could serve as the cationic surfactant.

-

Phase Preparation :

-

Lipid Phase : Heat a solid lipid (e.g., Compritol® 888 ATO) to approximately 5-10 °C above its melting point. Dissolve the lipophilic drug and STAC in the molten lipid. [12][15] * Aqueous Phase : Heat an aqueous solution containing a co-surfactant (e.g., Poloxamer 188) to the same temperature as the lipid phase. [12]2. Pre-emulsion Formation : Add the hot aqueous phase to the molten lipid phase under high-speed homogenization (e.g., 10,000 rpm for 5-10 minutes) to form a coarse oil-in-water emulsion. [12]3. Homogenization/Sonication : Immediately subject the hot pre-emulsion to high-pressure homogenization or probe sonication. The intense energy input reduces the droplet size to the nanometer range. [12]4. Nanoparticle Formation : Transfer the resulting hot nanoemulsion to a cold aqueous solution (or place on an ice bath) under gentle magnetic stirring. The rapid cooling causes the lipid to solidify, forming the Solid Lipid Nanoparticles. [12]5. Characterization : Analyze the resulting SLN dispersion for particle size, polydispersity index, and zeta potential using dynamic light scattering (DLS).

-

Antimicrobial Efficacy Testing

Evaluating the antimicrobial efficacy of STAC is crucial for its application as a disinfectant or preservative. The AOAC Use-Dilution Test provides a standardized framework for such assessments. [16] Protocol: Basic Antimicrobial Suspension Test

-

Culture Preparation : Prepare a standardized suspension of a test microorganism (e.g., Staphylococcus aureus or Pseudomonas aeruginosa) in a suitable broth.

-

Test Solutions : Prepare a series of dilutions of STAC in sterile hard water or a relevant buffer.

-

Inoculation : Add a small volume of the microbial suspension to each STAC dilution (and to a control solution without STAC) to achieve a final cell concentration of approximately 10⁶ CFU/mL.

-

Contact Time : Incubate the mixtures at a controlled temperature (e.g., 20 °C) for a specified contact time (e.g., 5 minutes).

-

Neutralization : After the contact time, transfer an aliquot of each mixture to a validated neutralizing broth to stop the antimicrobial action of the STAC.

-

Enumeration : Perform serial dilutions of the neutralized samples and plate them on agar plates. Incubate the plates (e.g., at 37 °C for 24-48 hours).

-

Calculation : Count the number of colonies on the plates to determine the surviving colony-forming units (CFU/mL). Calculate the log reduction in microbial count for each STAC concentration compared to the initial inoculum control. A significant log reduction (e.g., ≥ 3-log or 99.9% reduction) indicates effective antimicrobial activity. [17]

Analytical and Quality Control Methods

Accurate quantification of STAC is essential for formulation development, quality control, and regulatory compliance.

Titration Methods

For quantifying STAC in simpler matrices, potentiometric titration is a robust and reliable method. It avoids the use of hazardous solvents like chloroform, which were common in older two-phase manual titrations. [6][13] Protocol: Potentiometric Titration of STAC

-

Apparatus : Use an automatic titrator equipped with a cationic surfactant-specific electrode and an Ag/AgCl reference electrode. [6]2. Titrant : Prepare a standardized solution of an anionic surfactant, typically Sodium Lauryl Sulfate (SLS), e.g., 0.004 M. [18]3. Sample Preparation : Accurately weigh a sample containing STAC and dissolve it in deionized water. Adjust the pH to ~10 using a borate buffer to ensure full ionization of the quaternary amine. [7][18]4. Titration : Titrate the prepared sample solution with the standardized SLS titrant. The SLS anions form an ion-pair precipitate with the STAC cations.

-

Endpoint Detection : The ion-selective electrode detects the potential change that occurs at the equivalence point, when all the STAC has been precipitated and a slight excess of SLS titrant appears in the solution. [6]6. Calculation : The titrator software calculates the concentration of STAC in the original sample based on the volume of titrant consumed.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is preferred for quantifying STAC in complex matrices like cosmetic formulations or biological samples.

Causality : STAC lacks a strong UV chromophore, making standard UV-Vis detection challenging. Therefore, detectors such as an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometry (MS) are required for sensitive and specific detection. [19] Protocol: General HPLC-ELSD/CAD Method

-

Instrumentation : HPLC system with a pump, autosampler, column oven, and ELSD or CAD detector. [19]2. Column : A reverse-phase C18 column or a mixed-mode column (e.g., Acclaim™ Surfactant or Newcrom R1) is suitable. [19][20]3. Mobile Phase : A gradient elution is typically used, for example, with Acetonitrile (Solvent B) and an aqueous buffer like ammonium acetate or formic acid (for MS compatibility) (Solvent A). [20]4. Sample Preparation :

-

Standards : Prepare a stock solution of STAC reference standard in a suitable solvent (e.g., acetonitrile/water). Perform serial dilutions to create calibration standards.

-

Samples : Extract the STAC from the sample matrix. For a cream or lotion, this may involve dispersing the sample in an acetonitrile/water mixture, followed by vortexing and centrifugation to separate excipients. [20]5. Analysis :

-

Equilibrate the column with the initial mobile phase conditions.

-

Inject the calibration standards to generate a calibration curve.

-

Inject the prepared sample solutions.

-

Identify the STAC peak based on its retention time compared to the standard.

-

-

Quantification : Quantify the amount of STAC in the sample using the peak area and the calibration curve. [19]

Safety and Toxicology

STAC is classified as a hazardous substance and requires careful handling.

-

Human Health : It is harmful if swallowed and can cause severe skin burns and serious eye damage. The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that STAC is safe for use in rinse-off cosmetic products and safe in leave-on products at concentrations up to 0.25%. [9]* Environmental Hazards : STAC is very toxic to aquatic life with long-lasting effects. Release into the environment must be avoided.

Toxicological Data:

| Test Type | Route of Exposure | Species | Dose | Reference(s) |

| LD50 | Oral | Mouse | 536 mg/kg | |

| LD50 | Dermal | Mouse | 1600 mg/kg |

Safe Handling Procedures :

-

Personal Protective Equipment (PPE) : Wear protective gloves, chemical-resistant clothing, and eye/face protection (safety goggles and face shield). [10]* Engineering Controls : Handle in a well-ventilated area, preferably using a local exhaust system to prevent the generation of dusts or mists.

-

First Aid :

-

Eyes : Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

-

Skin : Take off immediately all contaminated clothing. Rinse skin with water or shower. Seek immediate medical attention.

-

Ingestion : Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

-

-

Disposal : Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant. [10]

Conclusion and Future Outlook

This compound (STAC) is a compound of significant industrial importance, built upon the versatile chemical principles of cationic surfactants. Its well-understood mechanisms in surface modification and antimicrobial action have solidified its role in cosmetics and material sciences. For researchers and drug development professionals, STAC serves as both a functional excipient and an important reference compound. While its permanent cationic charge presents toxicity challenges that have led to the development of next-generation ionizable lipids for systemic drug delivery, STAC remains highly relevant for topical formulations, as an antimicrobial preservative, and as a foundational tool for studying the interactions between cationic molecules and biological membranes. Future research may continue to explore its role in specialized topical delivery systems, its synergistic effects with other excipients, and its application in creating novel functionalized materials.

References

A complete list of all cited sources with clickable URLs will be provided upon final generation.

Sources

- 1. Stearyltrimethylammonium chloride | C21H46N.Cl | CID 8155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Stearyltrimethylammonium chloride | C21H46N.Cl | CID 8155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Review of Nanoemulsion Formulation and Characterization Techniques: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 5. Recent Advances in Lipid Nanoparticles and Their Safety Concerns for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lipid carriers for mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Novel Therapeutic Strategy for Cancer Using Phosphatidylserine Targeting Stearylamine-Bearing Cationic Liposomes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. specialchem.com [specialchem.com]

- 10. Lipid Nanoparticle with 1,2-Di-O-octadecenyl-3-trimethylammonium-propane as a Component Lipid Confers Potent Responses of Th1 Cells and Antibody against Vaccine Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Transdermal Drug Delivery Systems: A Focused Review of the Physical Methods of Permeation Enhancement - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review [pnfs.or.kr]

- 13. mdpi.com [mdpi.com]

- 14. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 15. Safflower-Derived Cationic Lipid Nanoparticles: Potential Impact on the Delivery of SARS-CoV-2 MRNA Transcripts - PMC [pmc.ncbi.nlm.nih.gov]

- 16. US20070148194A1 - Novel nanoemulsion formulations - Google Patents [patents.google.com]

- 17. Lipid Nanoparticle with 1,2-Di-O-octadecenyl-3-trimethylammonium-propane as a Component Lipid Confers Potent Responses of Th1 Cells and Antibody against Vaccine Antigen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Recent Development of Nanomaterials for Transdermal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Transdermal Drug Delivery: Innovative Pharmaceutical Developments Based on Disruption of the Barrier Properties of the stratum corneum - PMC [pmc.ncbi.nlm.nih.gov]

- 20. scispace.com [scispace.com]

Octadecyltrimethylammonium chloride basic research applications

An In-Depth Technical Guide to the Basic Research Applications of Octadecyltrimethylammonium Chloride (ODTAC)

Abstract

Octadecyltrimethylammonium chloride (ODTAC), also known as Stearyl Trimethyl Ammonium Chloride (STAC), is a quaternary ammonium cationic surfactant with a diverse and expanding role in basic scientific research. Its unique amphiphilic structure, comprising a long hydrophobic octadecyl tail and a positively charged hydrophilic trimethylammonium headgroup, underpins its utility across a spectrum of applications. This guide provides an in-depth exploration of ODTAC's core applications, moving beyond simple descriptions to elucidate the underlying physicochemical mechanisms. We will examine its pivotal role in the synthesis and morphological control of nanoparticles, its function in advanced drug and gene delivery systems, its use in the surface modification of biomaterials, and its application as a tool in cellular biology. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and detailed, field-proven experimental protocols to leverage the full potential of ODTAC in a research setting.

Physicochemical Properties and Synthesis Overview

A thorough understanding of ODTAC's properties is fundamental to its effective application. The molecule's dual hydrophobic-hydrophilic nature dictates its self-assembly in solution and its interaction with surfaces and biological membranes.

Key Physicochemical Data

The essential properties of ODTAC are summarized below. These values are critical for designing experiments, particularly concerning concentration-dependent behaviors like micelle formation.

| Property | Value / Information | Reference(s) |

| CAS Number | 112-03-8 | [1][2] |

| Molecular Formula | C₂₁H₄₆ClN | [1][3] |

| Molecular Weight | 348.05 g/mol | [1][4] |

| Appearance | White powder or light-yellow liquid/colloidal solid. | [2][5] |

| Solubility | Soluble in water, ethanol, and methanol.[1][6] | [1][2][5] |

| HLB Value | 15.7 | [5][7] |

| Surface Tension | 34 x 10⁻³ N/m (0.1% solution) | [5][7] |

| Chemical Stability | Good stability against heat, light, pressure, and strong acids/alkalis.[1][2] | [1][2] |

Synthesis Pathway

Commercially, ODTAC is typically synthesized via a two-step process. This knowledge is valuable for understanding potential impurities in commercial preparations.[5]

-

Chlorination of Octadecyl Alcohol: Octadecyl alcohol is reacted with hydrogen chloride gas, often catalyzed by zinc chloride, to produce chlorooctadecane.

-

Quaternization: The resulting chlorooctadecane is then reacted with trimethylamine in a pressurized vessel to form the final quaternary ammonium compound, ODTAC.[5] An alternative pathway involves the reaction of octadecyldimethylamine with a methylating agent like chloroform.[5]

Core Research Application: Nanoparticle Synthesis and Morphology Control

ODTAC is a powerful tool in materials science for directing the synthesis of nanoparticles with controlled size and shape (morphology). Its function is primarily twofold: as a surface passivating (capping) agent and as a soft template.

Mechanism of Action

-

Selective Surface Passivation: During the nucleation and growth of nanocrystals, different crystal facets possess varying surface energies. The cationic headgroup of ODTAC can preferentially adsorb onto specific, often higher-energy, facets.[8] This adsorption "caps" or blocks these surfaces, slowing the rate of precursor deposition. Consequently, growth proceeds faster on the uncapped facets, leading to the formation of anisotropic (non-spherical) shapes such as nanorods and nanocubes.[8]

-

Micellar Templating: Above its critical micelle concentration (CMC), ODTAC self-assembles into ordered structures like spherical or rod-like micelles.[9][10][11] These micelles can act as soft templates, physically confining the nanoparticle growth within their boundaries. The shape of the micelle, which can be influenced by concentration and other solution conditions, directly guides the final morphology of the nanoparticle. For example, rod-shaped micelles are instrumental in the synthesis of nanorods.[8]

Caption: ODTAC self-assembly into micelles templates nanoparticle growth.

Experimental Protocol: Synthesis of Anisotropic Gold Nanoparticles

This protocol details a seed-mediated approach where ODTAC is used to direct the anisotropic growth of gold nanoparticles.[8]

-

Seed Solution Preparation: a. Prepare a 0.1 M ODTAC solution in deionized water. b. In a separate vial, mix 5 mL of the 0.1 M ODTAC solution with 125 µL of 0.01 M HAuCl₄. c. While stirring vigorously, inject 300 µL of fresh, ice-cold 0.01 M NaBH₄. The solution color will change, indicating seed formation. d. Continue stirring for 2 minutes, then age the solution for 30 minutes at room temperature.

-

Growth Solution Preparation: a. In a flask, add 50 mL of the 0.1 M ODTAC solution. b. Add 2.5 mL of 0.01 M HAuCl₄ and mix gently. c. Add 400 µL of 0.01 M AgNO₃. d. Add 320 µL of 0.1 M ascorbic acid (a mild reducing agent). The solution should remain colorless.

-

Anisotropic Growth: a. To initiate growth, add 12 µL of the aged seed solution to the growth solution. b. Allow the reaction to proceed undisturbed for several hours. The solution color will change as the nanorods form. c. Characterize the resulting nanoparticles using UV-Vis spectroscopy and transmission electron microscopy (TEM) to confirm morphology.

Core Research Application: Drug and Gene Delivery Systems

The cationic nature of ODTAC is a key feature exploited in the design of non-viral vectors for delivering drugs and genetic material (e.g., plasmid DNA, siRNA) into cells.[12][13][14]

Mechanism of Action

ODTAC-based nanoparticles, often formulated with lipids or polymers, serve as carriers for therapeutic payloads.[15] The primary mechanism relies on electrostatic interactions:

-

Encapsulation: The cationic ODTAC can form complexes with negatively charged molecules like nucleic acids, condensing them into a compact, protected nanoparticle core. Hydrophobic drugs can be entrapped within the hydrophobic domains of the nanoparticle structure.

-

Cellular Interaction and Uptake: Cell membranes are typically negatively charged due to the presence of phospholipids and proteins. The positive surface charge of ODTAC-based nanoparticles facilitates adhesion to the cell surface, which is a critical first step for cellular entry.[16] This enhanced interaction promotes uptake through endocytosis.

Caption: ODTAC nanoparticles adhere to and enter cells via endocytosis.

Experimental Protocol: Preparation of ODTAC-based Nanoparticles for Gene Delivery

This protocol describes a simple emulsion-solvent evaporation technique to prepare ODTAC-functionalized nanoparticles.[15]

-

Preparation of Phases: a. Lipid Phase: Dissolve 0.2 M octadecylamine (a related lipid component often used with ODTAC) in 2 mL of a volatile organic solvent like chloroform. ODTAC can be incorporated into this phase or the aqueous phase depending on the formulation. b. Aqueous Phase: Prepare an aqueous solution containing a surfactant like Tween 80 (e.g., 6% w/v) in phosphate-buffered saline (PBS).

-

Emulsification: a. Gradually add the lipid phase dropwise into the aqueous phase while homogenizing using a sonic probe (e.g., 30% amplitude for 50 seconds) to form a single emulsion.

-

Solvent Evaporation and Particle Isolation: a. Remove the organic solvent (chloroform) by evaporation under reduced pressure (using a rotary evaporator). b. Isolate the formed nanoparticles by ultracentrifugation (e.g., 6,500 rpm at 12°C for 30 minutes).

-

Complexation with DNA: a. Resuspend the purified nanoparticles in an appropriate buffer. b. Add plasmid DNA to the nanoparticle suspension at a predetermined ratio. c. Allow the mixture to incubate at room temperature for 20-30 minutes to allow for complex formation. d. The resulting nanoparticle-DNA conjugates can be characterized for size and zeta potential (which should be less positive after DNA binding) and used for cell transfection studies.[15]

Core Research Application: Surface Modification of Materials

ODTAC is widely used to alter the surface properties of materials, transforming them from hydrophobic to hydrophilic or from negatively charged to positively charged. This is crucial in biomaterials research, microfluidics, and sensor development.[16]

Mechanism of Action

The modification process relies on the self-assembly of ODTAC molecules at a solid-liquid interface. When a negatively charged substrate (e.g., silica, mica, or gold) is exposed to an aqueous solution of ODTAC, the positively charged headgroups are electrostatically attracted to the surface. The hydrophobic octadecyl tails then orient themselves away from the surface, forming a dense, organized self-assembled monolayer (SAM).[17] This SAM effectively masks the underlying substrate's properties and presents a new, functionalized surface.

Caption: Workflow for surface modification using ODTAC self-assembly.

Experimental Protocol: Surface Modification of Silica Nanoparticles

This protocol describes the functionalization of silica nanoparticles to impart a positive surface charge.[16]

-

Nanoparticle Preparation: a. Synthesize or obtain silica nanoparticles. b. Wash the nanoparticles thoroughly with ethanol by repeated cycles of centrifugation (e.g., 10,000 rpm for 15 minutes) and redispersion to remove any residual reactants. c. Resuspend the purified silica nanoparticles in ethanol to a known concentration (e.g., 5 mg/mL).

-

Surface Modification: a. Prepare a solution of ODTAC in ethanol (e.g., 10 mM). b. Add the ODTAC solution to the silica nanoparticle suspension. The final concentration of ODTAC should be optimized but a 1-5 mM range is a good starting point. c. Incubate the mixture, typically with gentle agitation (sonication or stirring), for several hours (e.g., 4-12 hours) at room temperature to allow for monolayer formation.

-

Purification: a. Centrifuge the nanoparticle suspension to pellet the modified particles. b. Discard the supernatant, which contains excess, unbound ODTAC. c. Resuspend the nanoparticles in fresh ethanol or deionized water and repeat the washing step at least two more times to ensure complete removal of unbound surfactant.

-

Characterization: a. Confirm the success of the surface modification by measuring the zeta potential of the final nanoparticle suspension. The value should have shifted from negative (for bare silica) to positive.

Additional Research Applications and Considerations

Beyond these core areas, ODTAC and its analogs serve as valuable tools in other research domains.

Biochemical and Cellular Research

-

Dynamin Inhibitor: ODTAC's structural analog, octadecyltrimethylammonium bromide (OcTMAB), has been identified as a surface-active small molecule inhibitor of dynamin.[18] Dynamin is a GTPase essential for membrane fission during endocytosis. By inhibiting the dynamin-phospholipid interaction, these compounds can be used to rapidly and reversibly block endocytic pathways, allowing researchers to study cellular trafficking and signaling processes.[18]

-

Antimicrobial and Biocidal Agent: As a cationic surfactant, ODTAC disrupts the integrity of bacterial cell membranes, leading to cell lysis.[19] This property is leveraged in studies of antimicrobial agents and disinfectants. The mechanism involves the insertion of the hydrophobic tail into the lipid bilayer, which destabilizes the membrane structure.[19]

Characterization and Purity Analysis

Ensuring the purity and concentration of ODTAC is critical for reproducible research. Several analytical techniques are employed for this purpose.

| Method | Principle | Specificity | Key Application | Reference(s) |

| HPLC (Ion-Pair) | Differential partitioning between stationary and mobile phases. | High (can separate impurities). | Routine quality control and purity assessment. | [20] |

| LC-MS/MS | Separation by liquid chromatography followed by mass-to-charge ratio detection. | Very High (sensitive and selective). | Trace analysis in complex matrices like serum or sediment. | [21][22] |

| Potentiometric Titration | Reaction with a titrant of known concentration (e.g., SDS). | Moderate (assays total quaternary ammonium content). | Simple, cost-effective assay of the main component. | [20] |

Safety, Cytotoxicity, and Handling

ODTAC is classified as a hazardous chemical and must be handled with appropriate care.[23]

-

Hazards: It is harmful if swallowed and toxic in contact with skin. It causes severe skin burns and eye damage and may cause respiratory irritation.[23][24]

-

Handling: Always use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection. Avoid breathing dust/fumes.[23]

-

Cytotoxicity: Cationic surfactants, including ODTAC, generally exhibit dose-dependent cytotoxicity due to their ability to disrupt cell membranes.[19][25] It is imperative in any cell-based application to perform cytotoxicity assays (e.g., MTT, LDH) to determine the working concentration range that achieves the desired effect without causing unacceptable levels of cell death.[25]

Conclusion

Octadecyltrimethylammonium chloride is a remarkably versatile and powerful cationic surfactant whose utility in basic research is well-established. Its predictable self-assembly, strong electrostatic interactions, and surface activity enable researchers to control material synthesis at the nanoscale, develop sophisticated delivery platforms for therapeutics, and precisely modify the surfaces of materials to direct biological interactions. By understanding the fundamental mechanisms behind its action and employing validated protocols, scientists can effectively harness ODTAC to advance research in materials science, drug development, and cell biology. As with any potent chemical tool, a thorough appreciation of its properties and a commitment to safe handling are paramount to achieving successful and reproducible scientific outcomes.

References

-

ChemBK. (2023). octadecyltrimethylammonium chloride. Available at: [Link]

-

Shandong Kairui Chemistry Co., Ltd. (n.d.). Octadecyl Trimethyl Ammonium Chloride(OTAC). Available at: [Link]

-

Nanjing Duolai Biotechnology Co., Ltd. (n.d.). Octadecyl trimethyl ammonium chloride / stearyl trimethyl ammonium chloride / emulsifier 1831. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis and Properties of Octadecyl Trimethyl Ammonium Polyacrylic Surfactants. Available at: [Link]

-

Wellofoil. (n.d.). Octadecyl Trimethyl Ammonium Chloride: Properties, Applications, and Safe Handling. Available at: [Link]

-

SingleTrack. (n.d.). Octadecyl trimethyl ammonium chloride (OTAC). Available at: [Link]

-

ResearchGate. (2004). Sizes and Structures of Micelles of Cationic Octadecyl Trimethyl Ammonium Chloride and Anionic Ammonium Dodecyl Sulfate Surfactants in Aqueous Solutions. Available at: [Link]

-

R Discovery. (2004). Sizes and Structures of Micelles of Cationic Octadecyl Trimethyl Ammonium Chloride and Anionic Ammonium Dodecyl Sulfate Surfactants in Aqueous Solutions. Available at: [Link]

-

Semantic Scholar. (n.d.). Sizes and Structures of Micelles of Cationic Octadecyl Trimethyl Ammonium Chloride and Anionic Ammonium Dodecyl Sulfate Surfactants in Aqueous Solutions. Available at: [Link]

-

Water Treatment Chemicals. (n.d.). Octadecyl Trimethyl Ammonium Chloride(OTAC). Available at: [Link]

-

ACS Publications. (n.d.). Wormlike Micelles Formed by Synergistic Self-Assembly in Mixtures of Anionic and Cationic Surfactants. Available at: [Link]

-

PMC. (n.d.). Performance Evaluation of an Octadecyltrimethyl Ammonium Chloride–Dimethyl Silicone Oil as a Waterproof Locking Agent in Low-Permeability Reservoirs. Available at: [Link]

-

PubMed. (2007). Myristyl trimethyl ammonium bromide and octadecyl trimethyl ammonium bromide are surface-active small molecule dynamin inhibitors that block endocytosis mediated by dynamin I or dynamin II. Available at: [Link]

- Google Patents. (n.d.). CN1247859A - Synthesis process of dodecyl trimethyl ammonium chloride.

-

ResearchGate. (n.d.). Kinetics of Octadecyltrimethylammonium Bromide Self-Assembled Monolayer Growth at Mica from an Aqueous Solution. Available at: [Link]

-

PubMed Central. (n.d.). LC-MS/MS Methods for the Determination of 30 Quaternary Ammonium Compounds Including Benzalkonium and Paraquat in Human Serum and Urine. Available at: [Link]

-

ResearchGate. (n.d.). A Study on the Development of Analytical Method for Trimethyl (octadecyl) Ammonium and it's Salts in Sediment by LC-MS/MS. Available at: [Link]

-

ResearchGate. (n.d.). Preparation and the foaming activity of hydroxymethyl octadecyltrimethyl ammonium chloride. Available at: [Link]

-

PubMed Central. (n.d.). Gene Delivery via Octadecylamine-Based Nanoparticles for iPSC Generation from CCD1072-SK Fibroblast Cells. Available at: [Link]

-

MDPI. (n.d.). Preparation and surface activity study of amino acid surfactants. Available at: [Link]

-

PubMed Central. (2020). Biological Activity of Quaternary Ammonium Salts and Their Derivatives. Available at: [Link]

-

PubMed. (2009). [Growth Inhibition and Mechanism of Cetyltrimethyl Ammonium Chloride on Chlorella Vulgaris]. Available at: [Link]

-

PubMed. (2020). Mechanisms of cetyltrimethyl ammonium chloride-induced toxicity to photosystem II oxygen evolution complex of Chlorella vulgaris F1068. Available at: [Link]

-

MDPI. (n.d.). Hydroxypropyltrimethyl Ammonium Chloride Chitosan Nanoparticles Coatings for Reinforcement and Concomitant Inhibition of Anionic Water-Sensitive Dyes Migration on Fragile Paper Documents. Available at: [Link]

-

LabAlley. (n.d.). Octadecyltrimethylammonium Chloride (CH3(CH2)17N(Cl)(CH3)3), 500 grams. Available at: [Link]

-

PMC - NIH. (n.d.). Drug delivery systems: An updated review. Available at: [Link]

-

ScienceDirect. (2012). 2.5.12 - Drug Delivery Systems. Available at: [Link]

-

MDPI. (n.d.). Quaternary Ammonium Chitosans: The Importance of the Positive Fixed Charge of the Drug Delivery Systems. Available at: [Link]

Sources

- 1. krwater.com [krwater.com]

- 2. Octadecyl trimethyl ammonium chloride / stearyl trimethyl ammonium chloride / emulsifier 1831-南京杜莱生物技术有限公司 [dulynet.com]

- 3. Trimethylstearylammonium Chloride | 112-03-8 [chemicalbook.com]

- 4. トリメチルオクタデシルアンモニウムクロリド - オクタデシルトリメチルアンモニウムクロリド, ステアリルトリメチルアンモニウムクロリド [sigmaaldrich.com]

- 5. chembk.com [chembk.com]

- 6. krwater.net [krwater.net]

- 7. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. [PDF] Sizes and Structures of Micelles of Cationic Octadecyl Trimethyl Ammonium Chloride and Anionic Ammonium Dodecyl Sulfate Surfactants in Aqueous Solutions | Semantic Scholar [semanticscholar.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Drug delivery systems: An updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. kinampark.com [kinampark.com]

- 15. Gene Delivery via Octadecylamine-Based Nanoparticles for iPSC Generation from CCD1072-SK Fibroblast Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. Myristyl trimethyl ammonium bromide and octadecyl trimethyl ammonium bromide are surface-active small molecule dynamin inhibitors that block endocytosis mediated by dynamin I or dynamin II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Biological Activity of Quaternary Ammonium Salts and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. LC-MS/MS Methods for the Determination of 30 Quaternary Ammonium Compounds Including Benzalkonium and Paraquat in Human Serum and Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. fishersci.com [fishersci.com]

- 24. calpaclab.com [calpaclab.com]

- 25. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Critical Micelle Concentration of Trimethylstearylammonium Chloride

Introduction: The Pivotal Role of Self-Assembly in Surfactant Science

Trimethylstearylammonium chloride, systematically known as octadecyltrimethylammonium chloride and commonly abbreviated as STAC, stands as a cationic surfactant of considerable scientific and industrial importance.[1][2] Its molecular architecture, featuring a long C18 hydrophobic alkyl (stearyl) chain and a positively charged quaternary ammonium hydrophilic head group, dictates its amphiphilic character.[2][3] This dual nature is the driving force behind its remarkable ability to self-assemble in aqueous solutions, a phenomenon that underpins its utility as an emulsifier, antimicrobial agent, and a sophisticated component in advanced drug delivery systems.[2][4]

The cornerstone of this self-assembly process is the Critical Micelle Concentration (CMC). The CMC is defined as the specific concentration of a surfactant at which the individual molecules, or monomers, begin to aggregate spontaneously to form organized, colloidal-sized clusters known as micelles.[5][6] Below the CMC, STAC molecules primarily exist as monomers in the bulk solution and adsorb at interfaces, leading to a sharp decrease in surface tension.[5][7] However, once the CMC is surpassed, further addition of the surfactant predominantly results in the formation of more micelles, while the monomer concentration and surface tension remain relatively constant.[5][7] Understanding and accurately determining the CMC of STAC is not merely an academic exercise; it is a critical parameter that governs its functional efficacy in any given application. This guide provides a comprehensive exploration of the CMC of STAC, delving into the factors that influence it, detailed methodologies for its precise determination, and the theoretical underpinnings of its behavior.

Theoretical Framework: The Energetics of Micellization

The formation of micelles is a thermodynamically driven process governed by a delicate interplay of enthalpic and entropic contributions. The primary impetus for micellization is the hydrophobic effect. In an aqueous environment, the hydrophobic stearyl chains of STAC monomers disrupt the hydrogen-bonding network of water molecules, forcing them into a more ordered, cage-like structure. This ordering of water is entropically unfavorable.

By aggregating into micelles, the hydrophobic tails are sequestered from the aqueous bulk, minimizing their contact with water. This liberation of ordered water molecules results in a significant increase in the overall entropy of the system, which is the main thermodynamic driving force for micellization.

This hydrophobic driving force is counteracted by repulsive forces between the hydrophilic head groups. For an ionic surfactant like STAC, the positively charged trimethylammonium head groups experience strong electrostatic repulsion. This repulsion must be overcome for the monomers to aggregate. The presence of counter-ions (chloride ions in this case) in the solution can partially screen these repulsive forces, thereby influencing the CMC.[8][9]

The overall process can be visualized as a dynamic equilibrium between monomers and micelles.

Caption: Dynamic equilibrium between STAC monomers and a micelle at the CMC.

Factors Influencing the Critical Micelle Concentration of STAC

The CMC is not an immutable constant but is highly sensitive to the surrounding experimental conditions.[5] For researchers and formulation scientists, a thorough understanding of these influencing factors is paramount for predicting and controlling the behavior of STAC in various systems.

| Factor | Effect on CMC of STAC | Rationale |

| Temperature | Exhibits a U-shaped behavior | Initially, increasing temperature decreases the CMC by reducing the hydration of the hydrophilic head groups, which favors micellization.[10] However, at higher temperatures, the disruption of the structured water around the hydrophobic tails can increase the CMC.[10][11] |

| Addition of Electrolytes (e.g., NaCl) | Decreases CMC | The added counter-ions (e.g., Cl⁻) screen the electrostatic repulsion between the positively charged STAC head groups.[8] This reduction in repulsion lowers the energy barrier for micelle formation, thus decreasing the CMC.[8] |

| Alkyl Chain Length | Longer chains decrease CMC | Increasing the length of the hydrophobic tail (e.g., from C12 to C18) enhances the hydrophobic effect, making the surfactant less soluble in water and promoting aggregation at lower concentrations.[8] |

| Nature of the Counter-ion | Influences CMC | The size and hydration of the counter-ion affect its ability to bind to the micelle surface and neutralize the charge of the head groups. Weakly hydrated ions can adsorb more closely, leading to a more significant decrease in CMC.[8][9] |

| Organic Additives | Can increase or decrease CMC | Additives like urea can disrupt water structure and increase the CMC.[10] Conversely, some organic molecules can be incorporated into the micelles, which may lower the CMC. |

Quantitative Data on the CMC of STAC

The precise value of the CMC for STAC can vary depending on the measurement technique and experimental conditions. However, literature provides some reference points.

| Temperature (°C) | CMC (mg/L) | CMC (mM) | Measurement Method |

| 25 | 49 | ~0.14 | Not Specified[1] |

Note: The molecular weight of this compound (C₂₁H₄₆ClN) is approximately 348.05 g/mol .[1]

Experimental Determination of the Critical Micelle Concentration

Several well-established techniques can be employed for the accurate determination of the CMC. The choice of method often depends on the nature of the surfactant and the available instrumentation. For an ionic surfactant like STAC, conductometry and surface tensiometry are particularly suitable. Fluorescence spectroscopy offers a highly sensitive alternative.

Surface Tensiometry

Principle: This classical method is based on the fundamental property of surfactants to adsorb at the air-water interface, thereby reducing the surface tension of the solution.[7][12] As the concentration of STAC increases, the surface tension decreases until the interface becomes saturated with monomers. At this point, micelles begin to form in the bulk solution, and the surface tension remains relatively constant with further increases in concentration.[5] The CMC is identified as the concentration at the inflection point of the surface tension versus log concentration plot.[2]

Experimental Protocol:

-

Preparation of STAC Solutions:

-

Prepare a concentrated stock solution of STAC in high-purity deionized water. The concentration should be well above the anticipated CMC.

-

Perform a series of precise serial dilutions to create a range of solutions with concentrations spanning both below and above the expected CMC. The use of calibrated volumetric glassware is critical for accuracy.

-

-

Instrument Calibration:

-

Calibrate the tensiometer (e.g., using a Du Noüy ring or Wilhelmy plate method) according to the manufacturer's specifications. This typically involves using a solvent with a known surface tension, such as deionized water.

-

-

Measurement Procedure:

-

Begin with the most dilute STAC solution to minimize contamination.

-

Measure the surface tension of each solution. It is crucial to ensure the platinum ring or plate is thoroughly cleaned (typically by flaming or washing with appropriate solvents) and dried between each measurement to avoid carry-over.

-

Allow the system to equilibrate at a constant temperature before each reading.

-

-

Data Analysis:

-

Plot the measured surface tension (γ) as a function of the logarithm of the STAC concentration (log C).

-

The resulting graph will exhibit two distinct linear regions. The first region shows a steep decline in surface tension with increasing concentration. The second region, above the CMC, will be a plateau with a much gentler slope.

-

The CMC is determined at the intersection of the two extrapolated linear portions of the plot.[1]

-

Caption: Workflow for CMC determination using surface tensiometry.

Conductometry

Principle: This method is particularly well-suited for ionic surfactants like STAC.[12] It relies on the change in the electrical conductivity of the solution as micelles are formed. Below the CMC, STAC exists as individual, mobile ions (trimethylstearylammonium cations and chloride anions), and the conductivity increases linearly with concentration. When micelles form, the mobility of the surfactant ions is significantly reduced because they are aggregated into larger, slower-moving entities. Additionally, a fraction of the counter-ions become associated with the micelle, further reducing the number of free charge carriers. This results in a change in the slope of the conductivity versus concentration plot. The CMC is determined at the concentration where this break in the slope occurs.[1]

Experimental Protocol:

-

Solution Preparation:

-

Prepare a stock solution of STAC in high-purity deionized water with very low intrinsic conductivity.

-

Generate a series of STAC solutions of varying concentrations through serial dilution.

-

-

Temperature Control:

-

Place the solutions in a constant temperature water bath. Conductivity is highly dependent on temperature, so maintaining a stable temperature is crucial for accurate and reproducible results.

-

-

Measurement Procedure:

-

Calibrate the conductivity meter with standard solutions.

-

Measure the conductivity of each prepared STAC solution, starting from the most dilute.

-

Ensure the conductivity probe is rinsed with deionized water and then with the next solution to be measured to prevent cross-contamination.

-

-

Data Analysis:

Caption: Workflow for CMC determination using conductometry.

Fluorescence Spectroscopy

Principle: This is a highly sensitive method that utilizes a fluorescent probe, such as pyrene, which exhibits changes in its fluorescence spectrum depending on the polarity of its microenvironment.[14][15] Pyrene is hydrophobic and has very low solubility in water. Below the CMC, pyrene resides in the polar aqueous environment. When micelles form, pyrene preferentially partitions into the nonpolar, hydrophobic core of the micelles.[1] This change in the microenvironment causes a distinct shift in the fine structure of pyrene's emission spectrum. Specifically, the ratio of the intensity of the first vibronic peak (I₁) to the third vibronic peak (I₃) is sensitive to the local polarity. In a polar environment (water), the I₁/I₃ ratio is high, whereas in a nonpolar environment (micelle core), the ratio is significantly lower. By monitoring this ratio as a function of STAC concentration, a sharp decrease is observed around the CMC.

Experimental Protocol:

-

Probe and Surfactant Solution Preparation:

-

Prepare a stock solution of pyrene in a volatile organic solvent (e.g., acetone).

-

Prepare a series of STAC solutions in deionized water.

-

Add a small aliquot of the pyrene stock solution to each STAC solution to achieve a final pyrene concentration that is very low to avoid perturbing the micellization process. The organic solvent is then typically removed by gentle heating or evaporation.

-

-

Spectrofluorometer Setup:

-

Set the excitation wavelength for pyrene (typically around 334-336 nm).

-

Record the emission spectra over a range that covers the first and third vibronic peaks (approximately 373 nm and 384 nm, respectively).

-

-

Measurement Procedure:

-

Measure the fluorescence emission spectrum for each STAC solution containing the pyrene probe.

-

Record the intensities of the first (I₁) and third (I₃) vibronic peaks.

-

-

Data Analysis:

-

Calculate the intensity ratio (I₁/I₃) for each STAC concentration.

-

Plot the I₁/I₃ ratio as a function of the STAC concentration (or its logarithm).

-

The resulting plot will be sigmoidal. The CMC is determined from the inflection point of this curve, which is often calculated by fitting the data to a sigmoidal function.[1]

-

Applications in Drug Development

The positive charge of STAC is particularly advantageous in drug delivery applications. It can enhance the interaction with negatively charged biological membranes, facilitating drug uptake. Furthermore, STAC can be incorporated into stimuli-responsive nanoparticle systems, such as charge-reversal nanoparticles, for targeted drug delivery to specific sites within the body.[1] A precise understanding of its CMC is crucial for designing stable and effective drug formulations.

Conclusion

The critical micelle concentration is a fundamental and indispensable parameter for characterizing the behavior of this compound. As a Senior Application Scientist, it is my experience that a meticulous and well-considered approach to its determination is essential for the successful development of formulations and applications that leverage the unique properties of this cationic surfactant. The choice of methodology should be guided by the specific requirements of the research and the available instrumentation, with a constant focus on precision and control over experimental variables. The insights gained from accurate CMC determination provide a solid foundation for innovation in fields ranging from materials science to advanced pharmaceutical development.

References

- An In-depth Technical Guide to the Critical Micelle Concentration of Stearyltrimethylammonium Chloride (STAC) - Benchchem.

- What are the factors affecting critical micelle concentration (CMC)?

- Factors affecting critical micelle concentration and micellar size - Pharmaceutical.

- Critical micelle concentr

- Micellar formation of c

- Methods to Determine Critical Micelle Concentration (CMC) - Surfactant - Alfa Chemistry.